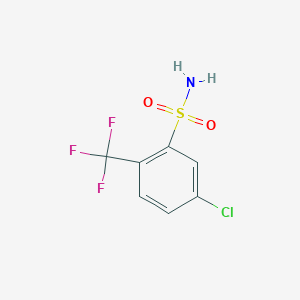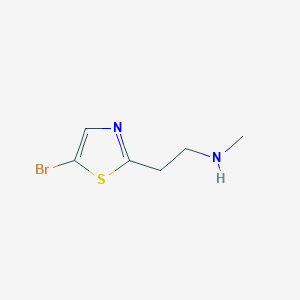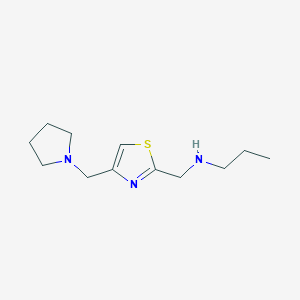
2-Picoline, 3-isopropenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(prop-1-en-2-yl)pyridine is a heterocyclic organic compound with a molecular formula of C9H11N It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and a prop-1-en-2-yl group at the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(prop-1-en-2-yl)pyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with an appropriate alkylating agent under basic conditions. For instance, the reaction of 2-methylpyridine with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of 2-methyl-3-(prop-1-en-2-yl)pyridine typically involves continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperature can efficiently produce 2-methylpyridines .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-3-(prop-1-en-2-yl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-3-(prop-1-en-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with the target enzyme, stabilizing the inhibitor-enzyme complex .
Comparaison Avec Des Composés Similaires
2-Methylpyridine: Lacks the prop-1-en-2-yl group, making it less versatile in certain chemical reactions.
3-Methylpyridine: The methyl group is positioned differently, affecting its reactivity and applications.
2,3-Dimethylpyridine: Contains an additional methyl group, which can influence its chemical properties and uses.
Uniqueness: 2-Methyl-3-(prop-1-en-2-yl)pyridine is unique due to the presence of both a methyl and a prop-1-en-2-yl group on the pyridine ring. This dual substitution pattern enhances its reactivity and makes it a valuable intermediate in the synthesis of various heterocyclic compounds .
Propriétés
Formule moléculaire |
C9H11N |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
2-methyl-3-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H11N/c1-7(2)9-5-4-6-10-8(9)3/h4-6H,1H2,2-3H3 |
Clé InChI |
SVLPIUNJNGFRNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)




